molecular formula C16H15ClN2O2S B5002501 N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B5002501
M. Wt: 334.8 g/mol
InChI Key: OZHCDQZAKYVPGR-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide: is a complex organic compound that features a benzothiophene core substituted with a chloro group and a carboxamide moiety The presence of the oxazole ring and the tert-butyl group adds to its structural uniqueness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the chloro group through electrophilic substitution. The oxazole ring is then constructed via cyclization reactions, and the tert-butyl group is introduced through alkylation reactions. Finally, the carboxamide moiety is formed through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide: has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the chloro group in N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
  • The benzothiophene core provides unique electronic properties that can be exploited in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-16(2,3)11-8-12(19-21-11)18-15(20)14-13(17)9-6-4-5-7-10(9)22-14/h4-8H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHCDQZAKYVPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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